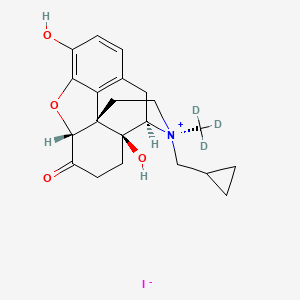

Methylnaltrexone D3 (iodide)

Description

Methylnaltrexone D3 (iodide) is a deuterium-labeled analog of methylnaltrexone bromide, a quaternary ammonium derivative of naltrexone. Its molecular formula is C21H23D3BrNO4 (molecular weight: 439.36), with three deuterium atoms replacing hydrogen at specific positions . This isotopic labeling enhances its utility as a reference standard in pharmacokinetic and metabolic studies, enabling precise tracking in analytical assays such as mass spectrometry .

Methylnaltrexone itself is a peripherally acting μ-opioid receptor antagonist (PAMORA) approved for treating opioid-induced constipation (OIC).

Properties

Molecular Formula |

C21H26INO4 |

|---|---|

Molecular Weight |

486.4 g/mol |

IUPAC Name |

(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |

InChI |

InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1/i1D3; |

InChI Key |

VYZRRRRJXDLIFG-NMQJHUCESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

Origin of Product |

United States |

Preparation Methods

The preparation of Methylnaltrexone D3 (iodide) involves several synthetic routes and reaction conditions. One common method includes the methylation of Naltrexone followed by iodination. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an appropriate solvent like dimethylformamide . Industrial production methods focus on optimizing yield and purity, often achieving a product purity of over 99.8% .

Chemical Reactions Analysis

Reaction Mechanism

-

Step 1 : Protection of the phenolic hydroxyl group in naltrexone using isobutyryl chloride to form 3-O-protected-naltrexone ( ).

-

Step 2 : Quaternization with CD<sub>3</sub>I in tetrahydrofuran (THF) at 60–70°C for 12–24 hours, yielding 3-O-protected-R-MNTX-D3 iodide ( ).

-

Step 3 : Deprotection using hydrobromic acid (HBr) to remove the isobutyryl group, followed by anion exchange to isolate R-MNTX-D3 bromide ( ).

Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (naltrexone:CD<sub>3</sub>I) | 1:1.2 | |

| Temperature | 60–70°C | |

| Solvent | THF or dimethylformamide (DMF) | |

| Yield | 76–84% |

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR : Absence of CH<sub>3</sub> signals at δ 3.2–3.5 ppm confirms deuterium incorporation ( ).

-

<sup>13</sup>C NMR : Peaks at δ 45.8 (CD<sub>3</sub>) and δ 160.2 (C-I) validate structural integrity ( ).

Mass Spectrometry

-

Molecular ion : m/z 504.2 [M-I]<sup>+</sup> (theoretical: 504.19) ( ).

-

Isotopic pattern : Distinct +3 Da shift confirms deuteration ( ).

Purity Assessment

Thermal Stability

-

Decomposition : Above 100°C, CD<sub>3</sub>I undergoes metathesis with counterions (e.g., Cl<sup>−</sup>, SCN<sup>−</sup>) in azolate frameworks, forming volatile CD<sub>3</sub>Cl or CD<sub>3</sub>SCN ( ).

-

Storage : Stable for 24 months at 2–8°C under inert atmosphere ( ).

Hydrolytic Sensitivity

-

Hydrolysis : Slow degradation in aqueous solutions (pH 4–8) at 25°C, with a half-life of 18 months ( ).

Key Research Findings

-

Stereoselectivity : The quaternization step predominantly yields the R-isomer (≥99% enantiomeric excess) due to steric hindrance from the cyclopropylmethyl group ( ).

-

Counterion Exchange : Anion exchange resins (e.g., Amberlite IRA-400) efficiently replace iodide with bromide, enhancing solubility for pharmaceutical formulations ( ).

-

Byproducts : Trace S-MNTX-D3 (<1%) forms via competing SN2 pathways but is removed via recrystallization ( ).

Scientific Research Applications

Methylnaltrexone D3 (iodide) has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging.

Industry: Applied in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Methylnaltrexone D3 (iodide) acts as a peripherally acting μ-opioid receptor antagonist. It inhibits the opioid-induced decrease in gastric motility and transit time by blocking the μ-opioid receptors in the gastrointestinal tract . This action helps alleviate opioid-induced constipation without affecting the analgesic effects of opioids on the central nervous system .

Comparison with Similar Compounds

Structural and Pharmacodynamic Differences

| Compound | Structure/Modification | BBB Penetration | Primary Target |

|---|---|---|---|

| Methylnaltrexone | Quaternary ammonium derivative of naltrexone | No | Peripheral μ-opioid receptors |

| Naltrexone | Tertiary amine | Yes | Central/peripheral μ-opioid receptors |

| Naldemedine | Naltrexone derivative with polyethylene glycol | No | Peripheral μ-opioid receptors |

| Naloxegol | PEGylated naloxone | No | Peripheral μ-opioid receptors |

| Naloxone | Non-selective opioid antagonist | Limited | Central/peripheral opioid receptors |

- Methylnaltrexone vs. Naltrexone : The addition of a methyl group to naltrexone creates a charged, hydrophilic molecule, preventing BBB penetration . Naltrexone, in contrast, acts centrally and is used for alcohol/opioid addiction but risks precipitating withdrawal .

- Methylnaltrexone vs. Naldemedine/Naloxegol : Naldemedine and naloxegol are oral PAMORAs with structural modifications (e.g., PEGylation) to limit central activity. Naldemedine achieves comparable efficacy to methylnaltrexone at lower doses (0.2 mg vs. 0.15–0.30 mg/kg) due to enhanced bioavailability .

Pharmacokinetic Profiles

| Compound | Route of Administration | Half-Life (h) | Key Metabolic Pathway |

|---|---|---|---|

| Methylnaltrexone | Subcutaneous/IV | 8–12 | Renal excretion |

| Naldemedine | Oral | 11–18 | CYP3A4-mediated |

| Naloxegol | Oral | 6–11 | CYP3A4/CYP2C9-mediated |

| Naltrexone | Oral/IM | 4–13 | Hepatic (CYP3A4) |

Efficacy in OIC :

- Methylnaltrexone: In phase 3 trials, 50–70% of patients achieved rescue-free bowel movements (RFBM) within 4 hours vs. 14.6% with placebo . Efficacy is dose-dependent, with 0.30 mg/kg showing superior response in noncancer patients .

- Naldemedine/Naloxegol : Both show similar efficacy (≈50–60% RFBM rates) but via oral dosing .

Adverse Events (AEs) :

- Methylnaltrexone: Abdominal pain (27.9%), flatulence (13.3%), nausea (10.9%) . No central effects (e.g., withdrawal, analgesia reversal) .

- Naldemedine/Naloxegol : Similar GI AEs but with added risks of diarrhea (naldemedine) and headache (naloxegol) .

Q & A

Q. What is the methodological rationale for using deuterated methylnaltrexone (D3) in pharmacokinetic studies?

Answer: Deuterated analogs like Methylnaltrexone D3 (iodide) are used as internal standards in mass spectrometry to improve quantification accuracy. The deuterium atoms reduce isotopic interference, enabling precise differentiation between the analyte and endogenous compounds. For example, in pharmacokinetic assays, researchers use deuterated standards to normalize recovery rates and correct for matrix effects . A validated protocol would involve:

- Sample Preparation: Spiking plasma samples with Methylnaltrexone D3 (iodide) prior to extraction.

- Chromatography: Employing reverse-phase HPLC with a C18 column to separate metabolites.

- Detection: Using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specific ion transitions .

Q. How are randomized controlled trials (RCTs) designed to evaluate Methylnaltrexone’s efficacy in opioid-induced constipation (OIC)?

Answer: Key design elements include:

- Population Stratification: Patients are stratified by opioid dose, baseline bowel function, and comorbidities (e.g., cancer vs. chronic noncancer pain) to control confounding variables .

- Endpoint Selection: Primary endpoints often use the "rescue-free laxation" metric within 4 hours post-dose, while secondary endpoints assess pain scores and opioid withdrawal symptoms .

- Blinding: Double-blind, placebo-controlled designs mitigate bias. For example, the MOTION trial (ISRCTN75305839) compared subcutaneous Methylnaltrexone to placebo in ICU patients on opioid infusions .

Q. How can researchers resolve contradictions in survival data between Methylnaltrexone studies in cancer populations?

Answer: A 2021 study reported a survival benefit (median 76 vs. 56 days, p = 0.033) in terminal cancer patients, hypothesizing antitumor effects via peripheral µ-opioid receptor blockade . However, this contrasts with palliative care trials where survival was not a primary endpoint. Methodological approaches to reconcile findings include:

- Mechanistic Studies: In vitro assays to assess Methylnaltrexone’s impact on tumor cell proliferation (e.g., via MOR-mediated pathways) .

- Subgroup Analysis: Stratifying cancer patients by opioid dose, receptor expression, or tumor type.

- Preclinical Models: Using xenograft models to isolate peripheral vs. central opioid effects .

Q. What experimental strategies address pharmacokinetic variability in Methylnaltrexone studies across patient subgroups?

Answer: Variability arises from renal/hepatic impairment or drug-drug interactions. Recommendations:

- Population PK Modeling: Nonlinear mixed-effects modeling to identify covariates (e.g., creatinine clearance) affecting exposure.

- Dose Adjustment: For renal impairment, reduce subcutaneous doses by 50% (per FDA guidelines).

- Bioanalytical Validation: Ensure LC-MS/MS methods detect metabolites like Methylnaltrexone sulfonate, which accumulates in renal dysfunction .

Q. How should researchers design studies to investigate Methylnaltrexone’s potential antitumor effects?

Answer:

- In Vitro: Screen MOR-expressing cancer lines (e.g., lung, prostate) for proliferation changes post-treatment. Use siRNA knockdown to confirm receptor specificity .

- In Vivo: Compare tumor growth in murine models treated with opioids ± Methylnaltrexone. Monitor metastasis via bioluminescence imaging.

- Clinical Correlates: Retrospectively analyze survival data from OIC trials, stratifying by cancer subtype and opioid regimen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.